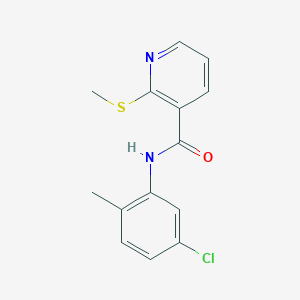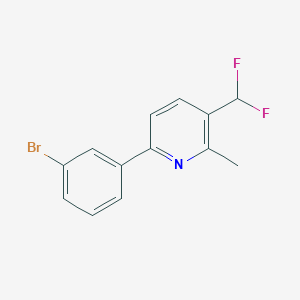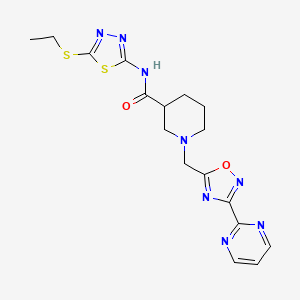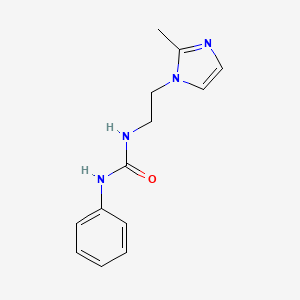
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H23N3O2S2 and its molecular weight is 353.5. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The pyrazole moiety present in this compound is known for its antimicrobial properties. It can be used to synthesize derivatives that show potential as antibacterial and antifungal agents. The modification of the pyrazole ring can lead to compounds with significant activity against various strains of bacteria and fungi, which is crucial in the fight against antibiotic-resistant pathogens .
Anti-inflammatory Agents
Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory activity. This makes them valuable in the development of new anti-inflammatory drugs, which could be more effective or have fewer side effects than currently available medications .
Antitumor Applications
The structural framework of this compound provides a basis for the development of antitumor agents. Research into pyrazole derivatives has shown promise in creating compounds that can inhibit the growth of cancer cells, potentially leading to new treatments for various types of cancer .
Antidiabetic Potential
Pyrazole derivatives have been explored for their potential use in treating diabetes. They can act on different targets within the body to help regulate blood sugar levels, offering a new avenue for antidiabetic drug development .
Antiviral Properties
The compound’s structure allows for the creation of antiviral agents. By modifying the pyrazole and piperidine moieties, researchers can develop drugs that are effective against a range of viruses, including those that cause respiratory infections and other diseases .
CNS Activity
Derivatives of this compound may have central nervous system (CNS) activity, making them candidates for the treatment of various neurological disorders. They could potentially be used to develop new drugs for conditions such as epilepsy, anxiety, and depression .
Agricultural Chemicals
The compound can also serve as a precursor for the synthesis of agricultural chemicals. Its derivatives might be used to create new pesticides or herbicides that are more effective and environmentally friendly .
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-12-10-13(2)19(17-12)11-15-6-8-18(9-7-15)23(20,21)16-5-4-14(3)22-16/h4-5,10,15H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKKVMRVYRNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2577446.png)
![(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one](/img/structure/B2577447.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2577449.png)


![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)


![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2577459.png)
![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)
![2-[(2-chloroacetyl)amino]-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide](/img/structure/B2577465.png)